2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide
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Overview
Description
2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide is a complex organic compound that features a benzofuran ring, a triazole ring, and a phenylacetamide group. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide typically involves multiple steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving phenol derivatives and aldehydes under acidic conditions.
Synthesis of the Triazole Ring:
Thioether Formation: The sulfanyl group is introduced through a nucleophilic substitution reaction where a thiol reacts with a halogenated precursor.
Amide Bond Formation: The final step involves the formation of the amide bond between the triazole-thioether intermediate and phenylacetic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the benzofuran ring, potentially altering the electronic properties of the compound.
Substitution: The phenylacetamide group can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole or benzofuran derivatives.
Substitution: Various substituted phenylacetamide derivatives.
Scientific Research Applications
2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its unique structural features.
Biological Studies: It is used in studies exploring enzyme inhibition, receptor binding, and cellular signaling pathways.
Pharmaceutical Development: The compound serves as a lead molecule in the development of new therapeutic agents.
Industrial Applications: It is utilized in the synthesis of advanced materials and as a building block for more complex chemical entities.
Mechanism of Action
The mechanism of action of 2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide involves interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- **2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromophenyl)acetamide
- **2-[[4-ethyl-5-(1-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl]-N-(5-methoxy-2,3-dihydro-1-benzofuran-3-yl)acetamide
Uniqueness
2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide stands out due to its specific combination of functional groups, which confer unique biological activities and chemical reactivity. Its benzofuran and triazole rings contribute to its stability and potential for diverse applications in medicinal chemistry.
Properties
Molecular Formula |
C19H16N4O2S |
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Molecular Weight |
364.4 g/mol |
IUPAC Name |
2-[[5-(1-benzofuran-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide |
InChI |
InChI=1S/C19H16N4O2S/c1-23-18(16-11-13-7-5-6-10-15(13)25-16)21-22-19(23)26-12-17(24)20-14-8-3-2-4-9-14/h2-11H,12H2,1H3,(H,20,24) |
InChI Key |
RWJWSRYKLABGPP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC=CC=C2)C3=CC4=CC=CC=C4O3 |
Origin of Product |
United States |
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